
Myelin Basic Protein (83-99) (bovine)
Vue d'ensemble
Description
Myelin Basic Protein (83-99) (bovine) is a peptide fragment derived from the larger myelin basic protein, which is a crucial component of the myelin sheath in the central nervous system. This specific fragment, consisting of amino acids 83 to 99, has been extensively studied for its role in autoimmune diseases, particularly multiple sclerosis. The myelin sheath is essential for the proper functioning of the nervous system as it insulates nerve fibers and facilitates the rapid transmission of electrical signals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Myelin Basic Protein (83-99) (bovine) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate the carboxyl group of the incoming amino acid.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Removal of the protecting group from the amino acid’s amine group, typically using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).
Industrial Production Methods: While the industrial production of Myelin Basic Protein (83-99) (bovine) is less common, it can be scaled up using automated peptide synthesizers that follow the same principles as SPPS. The key challenges in industrial production include ensuring high purity and yield, which are addressed through optimization of reaction conditions and purification processes.
Types of Reactions:
Oxidation: Myelin Basic Protein (83-99) (bovine) can undergo oxidation, particularly at methionine residues, which can affect its biological activity.
Reduction: Disulfide bonds within the peptide can be reduced using agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted to create analogs for research purposes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Standard SPPS reagents and conditions.
Major Products Formed: The primary product of these reactions is the modified peptide, which can be used to study the structure-function relationship of Myelin Basic Protein (83-99) (bovine) and its role in autoimmune diseases.
Applications De Recherche Scientifique
Immunological Applications
1.1 Autoimmune Disease Research
MBP (83-99) is recognized as an immunodominant epitope associated with multiple sclerosis. Studies have shown that T-cell responses to this peptide are significant in understanding and potentially treating autoimmune conditions:
- Experimental Autoimmune Encephalomyelitis (EAE) : Immunization with MBP (83-99) can induce EAE in animal models, providing a platform for studying the pathogenesis of multiple sclerosis and testing potential therapeutic interventions .
- Altered Peptide Ligands : Research into modified forms of MBP (83-99) has demonstrated that these altered peptides can modulate immune responses. For instance, specific mutations at critical T-cell receptor contact sites have been shown to reduce inflammatory responses, suggesting a pathway for therapeutic development .
Study | Findings |
---|---|
EAE Induction | MBP (83-99) induces EAE in SJL/J mice, highlighting its role in autoimmune research. |
T-cell Modulation | Altered peptide ligands exhibit reduced IFN-γ production, indicating potential for vaccine development. |
1.2 Vaccine Development
The immunogenic properties of MBP (83-99) make it a candidate for vaccine development aimed at modulating immune responses in multiple sclerosis patients. The peptide's ability to elicit specific T-cell responses can be harnessed to create vaccines that either promote tolerance or enhance protective immunity against demyelination .
Neurobiological Research
2.1 Mechanisms of Myelination
MBP plays a vital role in the formation and maintenance of myelin sheaths. Studies utilizing MBP (83-99) have provided insights into the molecular mechanisms underlying myelination:
- Cell Adhesion Molecule Interaction : Research indicates that MBP interacts with cell adhesion molecules, influencing neuronal development and repair processes .
- Inflammatory Mediators : MBP has been shown to induce chemotactic and inflammatory mediators, affecting blood-brain barrier permeability and tight junction expression . This highlights its dual role in both promoting myelination and contributing to neuroinflammation.
Research Focus | Key Insights |
---|---|
Myelination Mechanisms | MBP's interaction with cell adhesion molecules is crucial for neural development. |
Inflammation Role | MBP influences inflammatory pathways that may exacerbate neurodegenerative conditions. |
Therapeutic Applications
3.1 Targeting Multiple Sclerosis
The potential therapeutic applications of MBP (83-99) are primarily focused on multiple sclerosis:
- Immunotherapy : The use of modified forms of MBP could lead to novel immunotherapies that specifically target autoimmune responses without compromising overall immune function .
- Neuroprotective Strategies : Understanding how MBP affects neuronal health and inflammation can inform strategies aimed at protecting neurons from autoimmune damage .
Case Studies Overview
The following table summarizes notable case studies involving MBP (83-99):
Case Study | Objective | Outcome |
---|---|---|
EAE Induction Study | Investigate induction mechanisms using MBP (83-99). | Confirmed induction of EAE; useful model for MS research. |
Peptide Modification Study | Assess effects of altered ligands on T-cell activation. | Identified peptides that reduced pro-inflammatory cytokines; potential therapeutic candidates. |
Mécanisme D'action
Myelin Basic Protein (83-99) (bovine) exerts its effects primarily through its interaction with the immune system. It is recognized by T-cells, which can lead to an autoimmune response. This peptide fragment is known to bind to major histocompatibility complex (MHC) molecules, presenting itself to T-cell receptors and triggering an immune response. This mechanism is central to its role in the pathogenesis of multiple sclerosis, where the immune system mistakenly attacks the myelin sheath.
Comparaison Avec Des Composés Similaires
Myelin Oligodendrocyte Glycoprotein (MOG): Another myelin-associated protein involved in autoimmune responses.
Proteolipid Protein (PLP): A major component of the myelin sheath, also implicated in demyelinating diseases.
Neurofilament Proteins: Structural proteins in neurons that can also be targets of autoimmune responses.
Uniqueness: Myelin Basic Protein (83-99) (bovine) is unique due to its specific sequence and its role as a dominant epitope in multiple sclerosis. Its ability to induce an autoimmune response makes it a valuable tool for studying the mechanisms of autoimmune diseases and developing potential therapies.
Activité Biologique
Myelin Basic Protein (MBP) is a crucial component of the myelin sheath in the central nervous system, playing a significant role in maintaining the integrity and functionality of neuronal signaling. The specific fragment MBP (83-99) from bovine sources has been extensively studied for its biological activity, particularly in relation to autoimmune diseases such as multiple sclerosis (MS). This article provides a detailed overview of the biological activity of MBP (83-99), including its immunological implications, mechanisms of action, and relevant research findings.
Overview of Myelin Basic Protein (83-99)
MBP (83-99) consists of a sequence of 17 amino acids: ENPVVHFFKNIVTPRTP. This peptide is recognized by T-cells and is implicated in the pathogenesis of autoimmune conditions, particularly MS. The biological activity of MBP (83-99) is primarily associated with its ability to trigger immune responses, which can lead to demyelination.
The mechanism through which MBP (83-99) exerts its biological effects involves several key interactions:
- T-cell Activation : MBP (83-99) binds to major histocompatibility complex (MHC) molecules on antigen-presenting cells, facilitating recognition by T-cell receptors (TCRs). This interaction is crucial for the activation of myelin-specific T-cells, which can contribute to autoimmune responses in MS patients .
- Cytokine Production : Upon activation, T-cells produce various cytokines, including interferon-gamma (IFN-γ) and interleukin-4 (IL-4), which play roles in mediating inflammatory responses. Studies indicate that altered peptide ligands derived from MBP can modulate these responses, potentially shifting them from pro-inflammatory to anti-inflammatory profiles .
Immunological Studies
- T-cell Responses : Research has demonstrated that immunization with MBP (83-99) induces experimental autoimmune encephalomyelitis (EAE) in animal models, mimicking MS pathology. This highlights the peptide's role as an immunodominant epitope in MS .
- Altered Peptide Ligands : Studies involving altered peptide ligands have shown promise in modulating immune responses. For instance, certain mutations in MBP (87–99) have been found to switch T-helper responses from Th1 to Th2, suggesting potential therapeutic applications for modulating MS .
- Clinical Trials : A phase II clinical trial investigated the use of an altered peptide ligand derived from MBP (83-99). The trial reported mixed results; while some patients experienced exacerbations linked to treatment, others showed no significant improvement or worsening in clinical parameters . This underscores the complexity and variability of immune responses elicited by MBP-derived peptides.
Case Studies
A notable case study involved the administration of MBP-derived peptides to patients with relapsing-remitting MS. Results indicated a reduction in myelin-reactive T-cell frequencies and a shift towards anti-inflammatory cytokine profiles post-treatment. However, variations in patient responses highlighted the need for personalized approaches in immunotherapy .
Data Summary
The following table summarizes key findings related to the biological activity of MBP (83-99):
Study/Trial | Findings | Implications |
---|---|---|
EAE Induction | Immunization with MBP (83-99) induces EAE in mice | Validates role in MS pathogenesis |
Altered Ligands | Mutated peptides shift immune response from Th1 to Th2 | Potential for therapeutic modulation |
Phase II Trial | Mixed outcomes; some exacerbations noted | Highlights challenges in immunotherapy |
Propriétés
IUPAC Name |
(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C93H143N25O24/c1-11-50(8)73(88(137)112-72(49(6)7)87(136)115-75(52(10)120)90(139)117-38-22-30-64(117)83(132)104-58(29-20-36-101-93(98)99)78(127)114-74(51(9)119)91(140)118-39-23-32-66(118)92(141)142)113-82(131)62(43-67(96)121)107-77(126)57(28-18-19-35-94)103-79(128)59(40-53-24-14-12-15-25-53)105-80(129)60(41-54-26-16-13-17-27-54)106-81(130)61(42-55-45-100-46-102-55)108-85(134)70(47(2)3)111-86(135)71(48(4)5)110-84(133)65-31-21-37-116(65)89(138)63(44-68(97)122)109-76(125)56(95)33-34-69(123)124/h12-17,24-27,45-52,56-66,70-75,119-120H,11,18-23,28-44,94-95H2,1-10H3,(H2,96,121)(H2,97,122)(H,100,102)(H,103,128)(H,104,132)(H,105,129)(H,106,130)(H,107,126)(H,108,134)(H,109,125)(H,110,133)(H,111,135)(H,112,137)(H,113,131)(H,114,127)(H,115,136)(H,123,124)(H,141,142)(H4,98,99,101)/t50-,51+,52+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,70-,71-,72-,73-,74-,75-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBKOGASLFQQHS-NIURNJHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C93H143N25O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1995.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.